(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

Catalog No.
S624934
CAS No.
249762-62-7
M.F
C17H12N2O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

CAS Number

249762-62-7

Product Name

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

IUPAC Name

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H

InChI Key

AALNCHNFTKRFEL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Synonyms

D-64406

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Description

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is an indolyl carboxylic acid.

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is a compound belonging to the indole family, characterized by its unique structure that features two indole moieties linked by a methanone functional group. Its molecular formula is C₁₇H₁₂N₂O₂, and it has a molecular weight of approximately 276.29 g/mol . The compound exhibits notable chemical properties due to the presence of hydroxyl and carbonyl groups, which can influence its reactivity and biological activities.

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The carbonyl group can act as an electrophile, allowing for nucleophilic attack by various reagents.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or quinone derivative.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures.

These reactions enable the synthesis of diverse derivatives with potentially enhanced biological activities.

Indole derivatives are known for their wide range of biological activities, including:

  • Anticancer: Some studies suggest that compounds similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory: Research indicates that related indole compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Antimicrobial: Indole derivatives have shown potential as antimicrobial agents against various pathogens, including bacteria and fungi .

Several methods have been reported for synthesizing (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone:

  • Condensation Reactions: The compound can be synthesized through the condensation of 5-hydroxyindole with another indole derivative in the presence of a suitable catalyst.
  • Reflux Methods: Heating mixtures of indole derivatives with appropriate reagents under reflux conditions has been employed to promote the formation of the methanone linkage.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields compared to traditional heating techniques.

These methods allow for the efficient production of the compound and its derivatives.

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, this compound may serve as a lead structure for developing new anti-inflammatory or anticancer drugs.
  • Research Tools: It may be utilized in biochemical research to study indole-related pathways and mechanisms in cellular processes.

Interaction studies involving (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone often focus on its binding affinity to specific biological targets. Molecular docking studies have suggested that this compound can interact with enzymes such as cyclooxygenases and kinases, influencing their activity and providing insights into its therapeutic potential .

Several compounds share structural similarities with (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanoneContains fluorine substituentEnhanced biological activity due to fluorine
3-MethylindoleSimple methyl substitution on indoleLess complex than (5-hydroxy...methanone)
(3-Ethylindole)Ethyl group substitutionPotentially different pharmacological properties

These compounds illustrate variations in substituents that may affect their biological activities and pharmacokinetics, highlighting the uniqueness of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone in terms of structure and potential applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

276.089877630 g/mol

Monoisotopic Mass

276.089877630 g/mol

Heavy Atom Count

21

UNII

KCV65FK2NQ

Wikipedia

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

Dates

Modify: 2024-02-18

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